2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione

Übersicht

Beschreibung

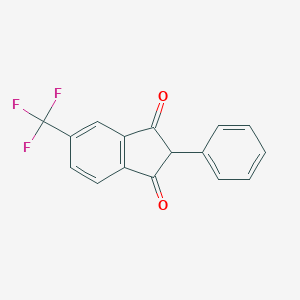

2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione is a compound that features a trifluoromethyl group attached to an indene-dione structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2-phenylindene-1,3-dione with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable production methods .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene-dione core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research indicates that 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione exhibits notable biological activities, particularly in inhibiting cyclooxygenase enzymes involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins, suggesting its potential use in anti-inflammatory therapies.

Enzyme Inhibition Studies

Studies have demonstrated that this compound can effectively bind to specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets. This property makes it a candidate for further research in drug development aimed at treating inflammatory diseases.

Material Science Applications

The unique electronic properties imparted by the trifluoromethyl group also open avenues for applications in materials science. Its ability to modify the physical properties of polymers and other materials can be leveraged to develop new materials with tailored characteristics for specific applications.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals the unique attributes of this compound:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-(2,6-Dichlorophenyl)-1H-indene-1,3(2H)-dione | Contains dichlorophenyl instead of trifluoromethyl | Different electronic properties due to chlorine atoms |

| 5-Fluoroindane-1,3-dione | Fluoro substituent on the indane structure | Fluorine affects reactivity differently than CF3 |

| 2-Arylideneindane-1,3-dione | Arylidene substituent instead of phenyl | Varies in reactivity based on aryl group characteristics |

This table illustrates how the trifluoromethyl group significantly alters the electronic properties and enhances potential applications compared to related compounds.

Case Studies

Several case studies highlight the effectiveness of this compound in various research contexts:

- Cyclooxygenase Inhibition : A study demonstrated that derivatives of this compound effectively inhibited COX enzymes in vitro, suggesting its potential as an anti-inflammatory agent.

- Polymer Modification : Research indicated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties, showcasing its utility in material science.

- Drug Development : Ongoing investigations are focused on optimizing the compound's structure to enhance its bioavailability and therapeutic efficacy in clinical settings.

Wirkmechanismus

The mechanism by which 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol

- 2-Phenyl-5-(trifluoromethyl)phenyl-1,3,4-oxadiazole

- 2-Phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

Compared to similar compounds, 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione is unique due to its indene-dione core, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .

Biologische Aktivität

2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by an indene moiety with a trifluoromethyl group, enhances its lipophilicity and potential interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C16H9F3O2

- Molecular Weight : 290.24 g/mol

- CAS Number : 19095-46-6

The presence of the trifluoromethyl group significantly alters the electronic properties of the compound, enhancing its reactivity and stability in biological systems.

Research indicates that this compound may exert its biological effects primarily through enzyme inhibition. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid . This inhibition can lead to reduced inflammation and pain, suggesting potential applications in anti-inflammatory therapies.

Anti-inflammatory Effects

Studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of indane-1,3-dione have been linked to reduced levels of pro-inflammatory cytokines in vitro and in vivo . The mechanism involves blocking COX activity, thereby decreasing prostaglandin synthesis.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Research has indicated that indane derivatives can inhibit bacterial growth, potentially offering a new avenue for developing antibiotics . The specific mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of indane derivatives has also been explored. Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The unique structure of this compound may enhance its efficacy against specific cancer types.

Case Study 1: Inhibition of Cyclooxygenase

A study focused on the synthesis and biological evaluation of indane derivatives reported that this compound effectively inhibited COX enzymes in vitro. The IC50 values were comparable to known anti-inflammatory drugs such as ibuprofen .

Case Study 2: Antimicrobial Activity

In a separate investigation into the antimicrobial properties of various indane derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of selected compounds structurally related to this compound:

Eigenschaften

IUPAC Name |

2-phenyl-5-(trifluoromethyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3O2/c17-16(18,19)10-6-7-11-12(8-10)15(21)13(14(11)20)9-4-2-1-3-5-9/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPSGNQJWNLNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940686 | |

| Record name | 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19095-46-6 | |

| Record name | 1,3-Indandione, 2-phenyl-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019095466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.